![molecular formula C15H16O7 B14007875 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one CAS No. 85291-09-4](/img/structure/B14007875.png)
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one is a complex organic compound with the molecular formula C15H16O7. It contains multiple functional groups, including methoxy groups and a ketone, and features a unique indeno-dioxin structure
Méthodes De Préparation
The synthesis of 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one involves multiple steps. One common method starts with the formation of mono- and di-methoxy-substituted dimers. This is achieved by bubbling HCl gas in dry methanol. The next step involves refluxing in acetic anhydride in the presence of p-toluenesulfonic acid (p-TsOH) to form the final product . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield and purity.
Analyse Des Réactions Chimiques
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted by other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its full range of effects .
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one can be compared with other similar compounds, such as:
Tetraphenyl-1,4-dioxin: Known for its aggregation-induced emission properties, making it useful in imaging and sensing applications.
Tetraphenyl-pyrane-4-one: Similar in structure but with different electronic properties, affecting its reactivity and applications.
Propriétés
Numéro CAS |
85291-09-4 |
|---|---|
Formule moléculaire |
C15H16O7 |
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
2,2,3,3-tetramethoxyindeno[1,2-b][1,4]dioxin-9-one |
InChI |
InChI=1S/C15H16O7/c1-17-14(18-2)15(19-3,20-4)22-13-11(16)9-7-5-6-8-10(9)12(13)21-14/h5-8H,1-4H3 |
Clé InChI |
BEKHKICNAGWDFR-UHFFFAOYSA-N |
SMILES canonique |
COC1(C(OC2=C(O1)C3=CC=CC=C3C2=O)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate](/img/structure/B14007794.png)
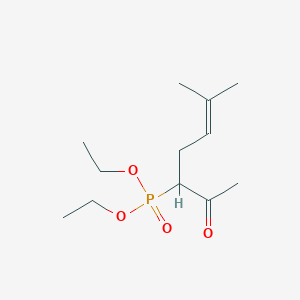

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B14007815.png)
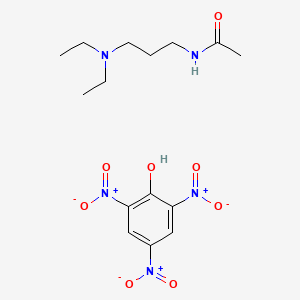
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)
![2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]](/img/structure/B14007839.png)

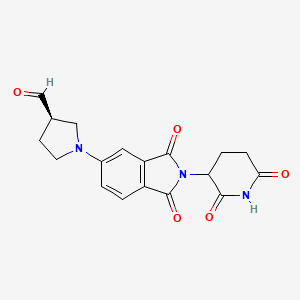
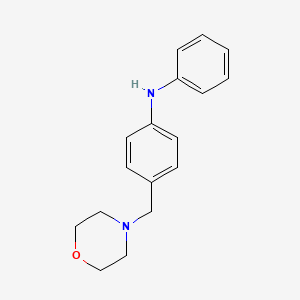
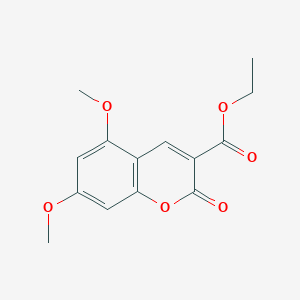
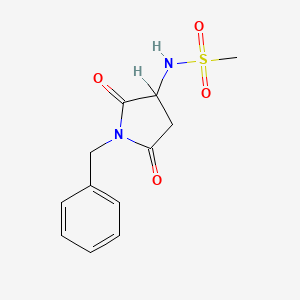
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
